Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride
Description
Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride is an α-amino acid ester derivative featuring a substituted phenyl group (4-methylphenyl) and an ethyl ester moiety. This compound is structurally analogous to phenylalanine derivatives but modified with a methyl group at the para position of the aromatic ring. Such modifications are critical in medicinal chemistry for tuning lipophilicity, metabolic stability, and receptor binding affinity .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)8-10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWAJBBMBVNQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856570-94-0 | |
| Record name | ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride typically involves the esterification of 2-amino-3-(4-methylphenyl)propanoic acid. One common method includes:
Esterification: The carboxylic acid group of 2-amino-3-(4-methylphenyl)propanoic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors to mix the acid and ethanol under controlled temperatures and pressures.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Conversion to Hydrochloride: The purified ester is then converted to its hydrochloride form using gaseous or aqueous hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in mimicking amino acid behavior in biological systems.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride exerts its effects is largely dependent on its structural similarity to amino acids. It can interact with various molecular targets, including:
Enzymes: Acting as a substrate or inhibitor.
Receptors: Binding to amino acid receptors and modulating their activity.
Pathways: Influencing metabolic pathways involving amino acids.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Impact on Lipophilicity :
- The 4-methyl group in the target compound likely increases lipophilicity compared to the 4-hydroxyphenyl analog (logP ~1.5 vs. ~0.8) .
- Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit balanced lipophilicity and metabolic resistance, making them preferred in CNS-targeting prodrugs .
Stereochemical Considerations: Enantiomers like (R)- and (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl (CAS 2061996-60-7 and 1534-90-3) show divergent biological activities, emphasizing the need for chiral resolution in drug development .
Ester Group Influence :
- Ethyl esters generally offer better stability than methyl esters in vivo due to slower hydrolysis, as seen in tyrosine ethyl ester HCl (t₁/₂ = 2.5 h vs. 1.2 h for methyl ester) .
Biological Activity
Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity and mechanisms of action. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 258.73 g/mol
- CAS Number : 6330-11-6
The compound features an ethyl ester group linked to a 4-methylphenyl moiety, which contributes to its biological activity through interactions with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Interactions : The compound can act as a biochemical probe to study enzyme interactions. Its aromatic amine group allows for hydrogen bonding and π-π interactions with proteins, which can modulate their function.
- Cellular Pathways : Upon hydrolysis, the active amine can influence cellular pathways related to inflammation and pain modulation, making it a candidate for therapeutic applications in pain management.
Biological Activity
Research indicates several biological activities associated with this compound:
- Anticancer Properties : Similar compounds have shown antiproliferative activity against cancer cell lines such as HeLa cells. For instance, related derivatives exhibited IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin's IC50 of 2.29 μM .
- Potential as Therapeutic Agents : The compound is being explored for its potential therapeutic effects in various medical conditions, particularly in the realm of pain relief and anti-inflammatory responses.
- Receptor Binding : The compound may interact with specific receptors in the body, influencing various signaling pathways that could lead to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study Example
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the aromatic ring significantly impacted biological activity. This underscores the importance of the 4-methylphenyl group in enhancing the compound's efficacy against cancer cells .
Synthesis and Industrial Applications
This compound is typically synthesized through:
- Esterification : The reaction of 2-amino-3-(4-methylphenyl)propanoic acid with ethanol in the presence of a catalyst.
- Formation of Hydrochloride Salt : Addition of hydrochloric acid post-esterification to yield the hydrochloride salt form.
In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield during synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
